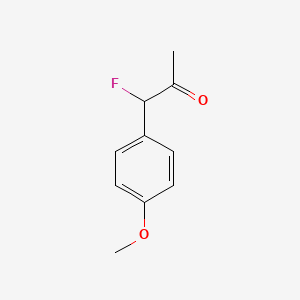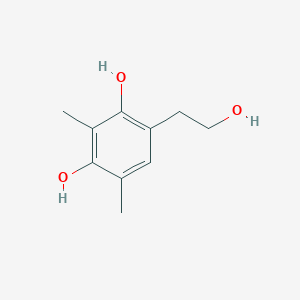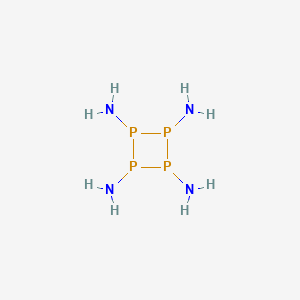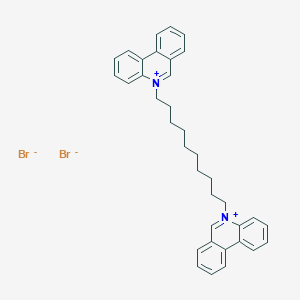
1-Fluoro-1-(4-methoxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-1-(4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a methoxy group at the para position and a fluorine atom at the alpha position of the propanone chain
準備方法
The synthesis of 1-Fluoro-1-(4-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the fluorination of 1-(4-methoxyphenyl)propan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve efficient production.
化学反応の分析
1-Fluoro-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
科学的研究の応用
1-Fluoro-1-(4-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is used in studies to understand enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research explores its potential as a precursor for developing new therapeutic agents, particularly in the field of oncology and neurology.
作用機序
The mechanism by which 1-Fluoro-1-(4-methoxyphenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, altering their activity. This can lead to changes in metabolic pathways or signal transduction processes, making the compound valuable for studying biochemical mechanisms .
類似化合物との比較
1-Fluoro-1-(4-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Methoxyphenyl)propan-2-one: Lacks the fluorine atom, resulting in different reactivity and biological activity.
1-(3-Fluoro-4-methoxyphenyl)propan-2-one: The fluorine atom is positioned differently, affecting its chemical properties and applications.
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one: Contains a hydroxyl group instead of a fluorine atom, leading to distinct reactivity and uses.
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and potential for specific applications in research and industry.
特性
CAS番号 |
96920-90-0 |
|---|---|
分子式 |
C10H11FO2 |
分子量 |
182.19 g/mol |
IUPAC名 |
1-fluoro-1-(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 |
InChIキー |
AAUVTDFCHAFEND-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC=C(C=C1)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)

![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)

![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)


![1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}](/img/structure/B14337097.png)
![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)


![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)
